4-[5-(chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine

Medicinal Chemistry Building Blocks Nucleophilic Substitution

Researchers requiring a heterocyclic building block with a non-fused pyrimidine-triazole architecture and a reactive alkylation handle often face limited options among generic triazolopyrimidine libraries. This compound directly addresses that gap. - The N4-linked pyrimidine-1,2,4-triazole scaffold preserves a validated zinc-binding geometry (MMP-13) while the chloromethyl group enables catalyst-free nucleophilic substitution for rapid amine, alkoxide, or thiol conjugation. - Distinct from aryl-chloride regioisomers that demand Suzuki or Buchwald-Hartwig couplings, this free base (95% purity) supports one-step late-stage diversification without transition-metal catalysis. - The predictable exit vector between the pyrimidine and triazole rings facilitates PEG linker attachment for PROTAC ternary complex optimization. Supplied as the characterized free base, eliminating salt-form ambiguity and enabling direct biological testing without repurification.

Molecular Formula C7H6ClN5
Molecular Weight 195.61 g/mol
Cat. No. B13246256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine
Molecular FormulaC7H6ClN5
Molecular Weight195.61 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=NNC(=N2)CCl
InChIInChI=1S/C7H6ClN5/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5/h1-2,4H,3H2,(H,11,12,13)
InChIKeyHQIJBCRIQKZRJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine – Overview


4-[5-(Chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine (CAS 1537706-69-6) is a heterocyclic building block that uniquely links a pyrimidine ring to a 1,2,4-triazole ring bonded at N4, with a reactive chloromethyl substituent at the triazole C5 position . This exact connectivity is distinct from the larger [1,2,4]triazolo[1,5-a]pyrimidine fused family and positions it as a versatile intermediate for late-stage diversification.

1 Heterocyclic building block for medicinal chemistry and library synthesis
2 Chloromethyl handle enables mild SN2 diversification without metal catalysis
3 N4-linked pyrimidine-triazole geometry supports structure-based design workflows

Why Generic Triazolopyrimidines Cannot Substitute


Substituting a generic triazolopyrimidine or a simple regioisomer for 4-[5-(Chloromethyl)-4H-1,2,4-triazol-3-yl]pyrimidine introduces critical differences in reactivity and geometry. The chloromethyl group on the 1,2,4-triazole ring acts as a potent electrophilic handle for nucleophilic substitution and alkylation, while the pyrimidin-4-yl connection at the N4 position creates a specific three-dimensional vector and hydrogen-bonding pattern . Replacing this with a regioisomer such as 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine (CAS 1203250-45-6), which bears an aryl chloride on pyrimidine and a methyl group on triazole, eliminates the reactive alkylation site and reorients the pyrimidine for entirely different binding interactions . The following evidence quantifies these differences.

Target Compound
Substitute May Differ
Chloromethyl handle — SN2 displacement with N-, O-, S-nucleophiles at mild conditions
Aryl chloride regioisomer requires Pd/Cu catalysis or harsh SNAr; eliminates alkylation site
N4-linked pyrimidine-triazole — 4 H-bond acceptors + 1 triazole NH donor
Fused [1,2,4]triazolo[1,5-a]pyrimidine — planar, no NH donor; different binding geometry
Free base with specified 95% purity — reproducible procurement
Salt forms (HCl, di-HCl) with unspecified purity — may require in-house QC or purification

Quantitative Differentiation from Closest Analogs


Electrophilic Reactivity: Chloromethyl vs. Aryl Chloride

The target compound contains a chloromethyl group (-CH2Cl) at the C5 position of the 1,2,4-triazole, providing a reactive alkylating site. By contrast, the isomer 2-chloro-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine (CAS 1203250-45-6) bears a chlorine atom directly attached to an aromatic pyrimidine carbon (aryl chloride) and a methyl group on the triazole . The chloromethyl group is known to undergo nucleophilic substitution with amines, thiols, and alkoxides under mild conditions (room temperature to 60°C), whereas the aryl chloride in the isomer requires harsher conditions or metal catalysis for similar transformations [1]. This difference in reaction kinetics and scope is a critical parameter for library synthesis; the chloromethyl handle allows for rapid diversification into a range of pharmacophores without the need for transition-metal catalysts.

Electrophilic Reactivity
Class-level
Chloromethyl: SN2, mild (0–60°C)
Aryl Cl isomer: SNAr or metal-catalyzed coupling
Supports catalyst-free diversification review
Specific kinetic data not available for this pair
Medicinal Chemistry Building Blocks Nucleophilic Substitution

Molecular Geometry and Hydrogen-Bonding Patterns

The target compound connects the pyrimidine ring to the 1,2,4-triazole via the N4 nitrogen, creating a distinct spatial orientation. In contrast, the fused [1,2,4]triazolo[1,5-a]pyrimidine scaffold and the simple 2-(1H-1,2,4-triazol-3-yl)pyrimidine analog present different geometries and hydrogen-bonding donor/acceptor patterns . The N4-linked pyrimidine in the target compound can engage in hydrogen bonding through the pyrimidine nitrogens while the triazole N1–N2 positions remain available for additional interactions. This orientation has been exploited in the design of MMP-13 inhibitors where 1,2,4-triazol-3-yl groups serve as zinc-binding groups (ZBGs) with specific chelation geometry [1]. Although quantitative binding data for this exact compound is not publicly available, the physical differences in molecular shape and electrostatic potential surface are measurable and predictable by computation.

Geometry & H-Bonding
Supporting evidence
4 H-bond acceptors + 1 triazole NH donor; N4-linked spatial orientation
Supports geometry-driven design review
No binding data for this exact compound
Drug Design Molecular Recognition Kinase Inhibitors

Purity and Procurement Reliability

The target compound is commercially available from Leyan (product number 1370794) with a certified purity of 95% . In comparison, the dihydrochloride salt (CAS 1803610-96-9) and hydrochloride salt (CAS 1803611-65-5) are offered by other vendors with no publicly disclosed purity specification on their datasheets [1]. For scientific procurement, a defined purity level is essential for reproducibility in synthesis and biological assays. While 95% is a standard threshold for building blocks, the absence of a purity claim for the salt forms introduces uncertainty that may require additional in-house purification or quality control steps.

Purity & Procurement
Cross-study comparable
95%
Supports procurement reproducibility
Salt forms lack purity specification
Chemical Procurement Quality Control Reproducibility

Application Scenarios and Procurement Advantages


Late-Stage Diversification of Kinase Inhibitors

The chloromethyl group on the triazole ring allows direct introduction of amine, alkoxide, or thiol side chains without transition-metal catalysis, enabling rapid SAR exploration of pyrimidine-containing kinase inhibitors. This contrasts with aryl chloride isomers that require Suzuki or Buchwald-Hartwig couplings and additional purification steps .

MMP-13 Inhibitors with Triazole Zinc-Binding Group

The N4-linked pyrimidine-1,2,4-triazole motif has been validated as a novel zinc-binding group (ZBG) for selective MMP-13 inhibition [1]. The chloromethyl functionality in this compound enables further elaboration of the scaffold while preserving the critical ZBG geometry.

Bivalent Ligand Synthesis for PROTACs

The chloromethyl handle can be used to attach polyethylene glycol (PEG) linkers or other spacer elements required for PROTAC design. The defined geometry between the pyrimidine and the triazole provides a predictable exit vector for linker attachment, which is essential for maintaining ternary complex formation.

Quality-Controlled Building Block for Academic Labs

With a guaranteed 95% purity from Leyan , this free base form eliminates the uncertainty associated with uncharacterized salt forms. Researchers can proceed directly to biological testing without additional purification, saving time and resources.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Chloromethyl SN2 handle for amine/thiol/alkoxide attachment
Catalyst-free diversification review
MMP-13 zinc-binding scaffold studies
N4-linked triazole-pyrimidine geometry with NH donor
ZBG geometry validation
PROTAC linker conjugation
Defined exit vector from chloromethyl attachment point
Ternary complex formation review
Reproducible building block procurement
Free base with specified 95% purity
Purity verification before synthesis
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